2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine

Thermal dye transfer Indoaniline dye Dye crystallization

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine (CAS 102187-19-9) is an indoaniline-type 1,4-naphthoquinone monoimine dye first synthesized at Eastman Kodak Research Laboratories. It belongs to the 2-carbamoyl-4-[N-(p-aminoaryl)-imino]-1,4-naphthoquinone class and features a characteristic dark green to dark blue to black crystalline appearance with a melting point of 192°C.

Molecular Formula C28H27N3O2
Molecular Weight 437.5 g/mol
CAS No. 102187-19-9
Cat. No. B027738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine
CAS102187-19-9
Molecular FormulaC28H27N3O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C
InChIInChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33)
InChIKeyZYKBEIDPRRYKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine (CAS 102187-19-9): A Dual-Application Indoaniline Dye for Thermal Imaging and Optical Sensing


2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine (CAS 102187-19-9) is an indoaniline-type 1,4-naphthoquinone monoimine dye first synthesized at Eastman Kodak Research Laboratories [1]. It belongs to the 2-carbamoyl-4-[N-(p-aminoaryl)-imino]-1,4-naphthoquinone class and features a characteristic dark green to dark blue to black crystalline appearance with a melting point of 192°C . The compound is commercially available at >98.0% purity (TCI Product Number P1149) and exhibits both fluorescent properties and utility in cyan dye-donor elements for thermal dye transfer imaging [2].

Why 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine Cannot Be Replaced by Other Naphthoquinone Imine Dyes


Within the 2-carbamoyl-4-[N-(p-aminoaryl)-imino]-1,4-naphthoquinone dye class, R-group variation at the carbamoyl nitrogen (R¹), the aminoaryl substituents (R², R³), and the aryl ring (X) profoundly alters critical performance parameters [1]. The target compound — bearing an N-phenylcarbamoyl group (R¹ = phenyl), N,N-diethyl groups (R² = R³ = ethyl), and a 2-methyl substituent on the aminoaryl ring — is specifically identified in Eastman Kodak patent literature as one of the dyes possessing the intermolecular hydrogen-bonding capability required for thermal dye-donor storage stability [2]. In contrast, simpler naphthoquinone imines such as Indophenol Blue (N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, CAS 132-31-0) lack both the 2-carbamoyl functional handle and the o-tolyl substitution pattern, making them unsuitable for thermal transfer formulations that demand resistance to dye crystallization under elevated temperature and humidity . The unique combination of the phenylcarbamoyl moiety and the diethylamino-o-tolyl imine architecture thus defines a functional profile not replicated by generic alternatives.

Quantitative Differentiation Evidence for 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine Against Closest Comparators


Intermolecular Hydrogen-Bonding Capability Confers Crystallization Resistance in Thermal Dye-Donor Storage

US Patent 5,360,780 (Eastman Kodak) explicitly teaches that within the 2-carbamoyl-4-[N-(p-substituted aminoaryl)imino]-1,4-naphthoquinone dye class, only those dyes bearing a substituent capable of intermolecular hydrogen bonding (such as the -NHC(O)phenyl group present in the target compound) can serve as the required ≥10 wt.% component in dye mixtures that suppress crystallization during accelerated storage at 60°C/70% RH [1]. The target compound's N-phenylcarbamoyl moiety provides this hydrogen-bonding functionality, a feature absent in dyes such as 4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-methylnaphthalene-2-carboxamide (CAS 102187-53-1) [2]. In contrast, Indophenol Blue (CAS 132-31-0) lacks the 2-carbamoyl group entirely and is not suitable for thermal dye transfer donor elements requiring anti-crystallization performance .

Thermal dye transfer Indoaniline dye Dye crystallization Raw stock keeping stability

Fluorescence-Based Optical Hydrogen Peroxide Sensing Capability Distinguishes This Dye from Non-Fluorescent Naphthoquinone Imine Comparators

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine is described as a fluorescent molecule with demonstrated utility as an optical sensor for the detection of low concentrations of hydrogen peroxide . This functional attribute is not shared by the close structural analog Indophenol Blue (N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, CAS 132-31-0), which is documented as a colorimetric dye with an absorption maximum at 590 nm (EtOH) but without reported fluorescence-based sensing capability . The target compound's formation rate is modulated by intermolecular hydrogen bonding, copper complexation, and fatty acid addition , providing additional handles for sensor tuning absent in simpler monoimine dyes. Furthermore, the compound exhibits high affinity for hydroxyl groups in fatty acids , suggesting selectivity advantages in complex biological matrices where Indophenol Blue is used solely for ammonia determination via the Berthelot reaction [1].

Optical sensor Hydrogen peroxide detection Fluorescent probe Naphthoquinone imine

Structural Conjugation and Electron-Donating Substitution Pattern Drives Distinct Solid-State Physical Properties vs. Simpler Monoimine Dyes

The target compound exhibits a melting point of 192°C and a boiling point of 643.1°C at 760 mmHg , reflecting the extensive conjugation and higher molecular weight (437.53 g/mol) conferred by the N-phenylcarbamoyl and 4-diethylamino-2-methylphenyl imine substituents . In comparison, Indophenol Blue (CAS 132-31-0, MW 276.34 g/mol) has a significantly lower melting point range of 168–170°C [1]. The target compound's calculated LogP of 5.80 and polar surface area (PSA) of 61.77 Ų further distinguish it from the more polar, lower molecular weight Indophenol Blue (PSA ~32.3 Ų estimated). The higher molar refractivity (132.6) and surface tension (43.5 dyne/cm) of the target compound [2] are consistent with its extended π-system and greater polarizability, relevant for applications requiring specific film-forming or dye-binder compatibility characteristics in thermal transfer media.

Physicochemical properties Thermal stability Naphthoquinone imine Materials science

Eastman Kodak-Documented Provenance Provides Validated Synthetic and Quality Benchmark vs. Uncharacterized Commercial Alternatives

The compound's origin is traceable to Eastman Kodak Company Research Laboratories, with its infrared reference spectrum archived in the Coblentz Society collection (Coblentz No. 2186) [1]. Comprehensive spectral characterization data — including ¹H NMR, IR (KBr wafer), and mass spectrometry (GC-MS) — are available through the SDBS database (SDBS No. 19252) [2] and Wiley SpectraBase [3]. In contrast, many commercially available naphthoquinone imine dyes (e.g., Basic Blue 99, used in hair coloring formulations) lack comparable peer-reviewed spectral documentation and validated reference standards [4]. The target compound is supplied by TCI with >98.0% purity (by titrimetry) , providing a level of batch-to-batch analytical consistency essential for reproducible experimental results in imaging or sensing research.

Reference standard Spectral characterization Quality assurance Provenance

Best Application Scenarios for 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine Based on Verified Differentiation Evidence


Cyan Dye-Donor Formulation Development for Thermal Dye Transfer Imaging Requiring Long-Term Storage Stability

In thermal dye transfer imaging, dye-donor elements must withstand storage under elevated temperature and humidity without crystallization-induced image defects. The target compound's N-phenylcarbamoyl group enables intermolecular hydrogen bonding, a property explicitly identified in Kodak patents as essential for suppressing dye crystallization in accelerated keeping tests at 60°C/70% RH [1]. Formulators can use this compound as the ≥10 wt.% hydrogen-bonding-capable component in mixed-dye donor layers to meet raw stock keeping specifications, a role that non-hydrogen-bonding analogs such as the N-methylcarbamoyl derivative (CAS 102187-53-1) or Indophenol Blue cannot fulfill.

Fluorescence-Based Optical Sensor Development for Low-Concentration Hydrogen Peroxide Detection in Biological or Environmental Samples

The compound's documented fluorescence and its ability to function as an optical sensor for hydrogen peroxide detection make it a candidate scaffold for developing H₂O₂-responsive probes. Its formation rate sensitivity to copper complexation and fatty acid environment offers tunability not available with non-fluorescent naphthoquinone imine dyes such as Indophenol Blue, which is limited to colorimetric ammonia detection via the Berthelot reaction . Researchers developing fluorescence-based biosensors requiring H₂O₂ transduction should prioritize this compound over simpler, non-fluorescent monoimine dyes.

Reference Standard Procurement for Analytical Method Development and Spectral Library Construction

With its well-documented spectral profile across multiple independent databases — including NIST/EPA IR (Coblentz No. 2186), SDBS (¹H NMR, IR, MS), and Wiley SpectraBase (2 NMR, 1 FTIR, 1 MS) — this compound serves as a reliable reference standard for HPLC method development, spectrophotometric calibration, and spectral library expansion [2]. Its Eastman Kodak provenance and TCI >98.0% purity specification provide traceable quality assurance that cosmetic-grade naphthoquinone imine dyes (e.g., Basic Blue 99) cannot match, making it the preferred choice for analytical laboratories requiring documented purity and characterization.

Structure-Property Relationship Studies on Indoaniline Dye Crystallization Inhibition in Polymeric Binder Matrices

The compound's specific substitution pattern — N-phenylcarbamoyl at C-2, N,N-diethyl at the aminoaryl para-position, and 2-methyl on the aminoaryl ring — represents one of the defined structural variants within the 2-carbamoyl-4-[N-(p-aminoaryl)-imino]-1,4-naphthoquinone series patented for anti-crystallization dye mixtures [1]. Its high melting point (192°C), elevated LogP (5.80), and specific hydrogen-bonding geometry make it an ideal model compound for systematic studies correlating dye molecular structure with crystallization tendency, dye-binder compatibility, and thermal transfer efficiency in cellulose acetate propionate or polycarbonate binder systems.

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